molecular formula C12H13BrO2 B11780166 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B11780166
M. Wt: 269.13 g/mol
InChI Key: AYZRUUZEHRPMQF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a bromophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the tetrahydropyran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-methanol
  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Comparison: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its carboxylic acid or alcohol counterparts. The aldehyde group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

4-(4-bromophenyl)oxane-4-carbaldehyde

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2

InChI Key

AYZRUUZEHRPMQF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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